Product packaging for Di-n-hexylammonium chloride(Cat. No.:CAS No. 2296-13-1)

Di-n-hexylammonium chloride

Cat. No.: B11965197
CAS No.: 2296-13-1
M. Wt: 221.81 g/mol
InChI Key: RVRVJRQPLLZZTD-UHFFFAOYSA-N
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Description

Contextualization within Alkylammonium Salt Chemistry

Di-n-hexylammonium chloride belongs to the broader class of alkylammonium salts. These compounds consist of a central, positively charged nitrogen atom (ammonium cation) bonded to one or more alkyl groups, with a corresponding anion, in this case, chloride (Cl⁻). The general structure can be represented as RₙNH₄₋ₙ⁺X⁻, where R is an alkyl group, X is a halide or other anion, and n can be from 1 to 4.

The properties of alkylammonium salts are highly tunable and depend significantly on the length and number of the alkyl chains, as well as the nature of the counter-ion. nih.gov For instance, those with long alkyl chains, like this compound, exhibit amphiphilic behavior, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. This characteristic allows them to act as cationic surfactants. cymitquimica.com In advanced research, these salts are utilized as building blocks for complex structures, including layered materials and supramolecular assemblies. vulcanchem.comrsc.org Their ability to self-assemble and interact with other molecules is a key driver of their use in materials science and organic synthesis. cymitquimica.com

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₂₈ClN
Molecular Weight 221.81 g/mol
Canonical SMILES CCCCCCNCCCCCC.[Cl-]
InChI Key InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H

Historical Development and Emerging Trends in Research on Alkylammonium Systems

Historically, alkylammonium compounds (AACs) have been recognized for their utility as wood preservatives, demonstrating efficacy against various decay fungi and termites. swst.org Their application also extended to roles as phase-transfer catalysts in organic synthesis.

In recent decades, research has shifted towards more advanced applications, driven by the unique properties of long-chain alkylammonium salts. A significant emerging trend is their use in the fabrication of two-dimensional (2D) layered perovskites. acs.orgresearchgate.net These materials, where layers of inorganic lead halide octahedra are separated by organic alkylammonium cations, show great promise in optoelectronic devices like solar cells and LEDs. The length of the alkyl chain plays a crucial role in defining the structure and electronic properties of these perovskites. acs.org

Another area of intense research is the use of dialkylammonium halides as solid-solid phase change materials (PCMs) for thermal energy storage. researchgate.net Compounds like this compound exhibit solid-solid phase transitions at specific temperatures, which are associated with a high enthalpy change. This allows them to store and release large amounts of thermal energy without melting, a desirable property for integration into building materials for passive heating and cooling. researchgate.net Furthermore, the field of supramolecular chemistry explores the use of these molecules in creating complex, self-assembled structures. For example, research has shown that di-n-hexylammonium ions can be selectively encapsulated by larger host molecules like tailed porphyrins, driven by induced-fit and lipophilic interactions. rsc.orgrsc.org

Fundamental Research Questions and Significance of this compound Studies

The study of this compound is motivated by several fundamental research questions that are significant for advancing materials science and chemistry.

Key research questions include:

Structural Influence: How do the long, flexible n-hexyl chains of the Di-n-hexylammonium cation direct the formation and crystal structure of layered materials like 2D perovskites? acs.org Understanding this relationship is crucial for designing materials with tailored optical and electronic properties.

Thermodynamic Behavior: What are the precise thermodynamics of the solid-solid phase transitions observed in this compound? Research investigates the entropy and enthalpy changes associated with the ordering and disordering of the alkyl chains, which is fundamental to its application as a phase change material. vulcanchem.com

Host-Guest Interactions: How does this compound interact with host molecules in solution? Studies focusing on its complexation by macrocycles, such as porphyrins, aim to understand the principles of molecular recognition and self-assembly, which are vital for creating functional supramolecular systems. rsc.orgrsc.org

Interfacial Passivation: What is the precise mechanism by which Di-n-hexylammonium halides passivate defects at the surface of 3D perovskite films? Elucidating this is key to improving the efficiency and long-term stability of perovskite solar cells. researchgate.net

The significance of these studies is substantial. In photovoltaics, using long-chain alkylammonium salts like Di-n-hexylammonium bromide (a closely related compound) as passivating agents has led to more stable and efficient solar cells. researchgate.net In energy storage, its properties as a solid-solid phase change material offer a pathway to novel thermal management solutions in buildings and electronics. researchgate.net Furthermore, fundamental insights into its self-assembly and host-guest chemistry contribute to the broader development of supramolecular chemistry and nanotechnology. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28ClN B11965197 Di-n-hexylammonium chloride CAS No. 2296-13-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2296-13-1

Molecular Formula

C12H28ClN

Molecular Weight

221.81 g/mol

IUPAC Name

N-hexylhexan-1-amine;hydrochloride

InChI

InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H

InChI Key

RVRVJRQPLLZZTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCCCCC.Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Di N Hexylammonium Chloride

Direct Synthesis Routes for Di-n-hexylammonium Chloride

The primary method for synthesizing this compound is through a direct reaction between its precursors, capitalizing on fundamental acid-base chemistry.

Acid-Base Neutralization Approaches

The most straightforward and widely employed method for the preparation of this compound is the acid-base neutralization reaction between Di-n-hexylamine and hydrochloric acid. In this reaction, the lone pair of electrons on the nitrogen atom of the Di-n-hexylamine (a Lewis base) accepts a proton (H⁺) from hydrochloric acid (an acid). This protonation of the amine results in the formation of the Di-n-hexylammonium cation and the chloride anion, which associate to form the salt.

The reaction can be represented as: (CH₃(CH₂)₅)₂NH + HCl → [(CH₃(CH₂)₅)₂NH₂]⁺Cl⁻

This method is analogous to the synthesis of other alkylammonium halides, such as hexylammonium chloride, which is produced by reacting hexylamine (B90201) with hydrochloric acid. diva-portal.org The reaction is typically carried out in a suitable solvent, such as diethyl ether, ethanol, or isopropanol, in which the amine is soluble. The addition of hydrochloric acid, often as a solution in the same solvent or as a gas, leads to the precipitation of the ammonium (B1175870) salt, which can then be isolated.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for achieving high purity and maximizing yield. Key parameters that are typically controlled include stoichiometry, temperature, solvent selection, and purification methods.

Stoichiometry: A precise 1:1 molar ratio of Di-n-hexylamine to hydrochloric acid is essential. An excess of the amine would result in a contaminated final product, while excess acid could lead to the formation of undesired side products or require more rigorous purification.

Temperature Control: The neutralization reaction is exothermic. Controlling the temperature, often by slow, dropwise addition of the acid at reduced temperatures (e.g., 0-5 °C using an ice bath), is critical to prevent side reactions and ensure the formation of a stable, crystalline product.

Solvent Selection: The choice of solvent influences the reaction rate and the ease of product isolation. Solvents in which the starting amine is soluble but the resulting ammonium salt is poorly soluble are ideal, as this allows for the direct precipitation of the pure product from the reaction mixture.

Purification: After initial isolation by filtration, the crude this compound is often purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to remove any unreacted starting materials or impurities. The product is typically washed with a non-polar solvent like cold diethyl ether to remove residual amine before being dried under a vacuum.

By carefully controlling these conditions, yields for this type of reaction can often exceed 90-95%.

Analytical Characterization for Structural Elucidation and Purity Assessment

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical methods is employed.

Advanced Spectroscopic Techniques

Spectroscopy provides definitive evidence of the compound's molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, the FTIR spectrum would show characteristic absorption bands: a broad peak in the 3000-2700 cm⁻¹ region corresponding to the N-H stretching vibrations of the secondary ammonium salt, and sharp peaks around 2950-2850 cm⁻¹ due to the C-H stretching of the hexyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise carbon-hydrogen framework.

¹H NMR: The spectrum would display distinct signals for the protons on the two hexyl chains, including a characteristic triplet for the terminal methyl (CH₃) groups, multiplets for the methylene (B1212753) (CH₂) groups along the chain, and a signal for the protons attached to the nitrogen (NH₂⁺).

¹³C NMR: The spectrum would show separate signals for each of the six unique carbon atoms in the n-hexyl chains.

Mass Spectrometry (MS): This technique confirms the molecular weight of the cation. The mass spectrum would show a parent peak corresponding to the Di-n-hexylammonium cation, [(CH₃(CH₂)₅)₂NH₂]⁺.

TechniqueExpected Observations for this compoundPurpose
FTIR Broad N-H stretch (3000-2700 cm⁻¹), C-H stretches (2950-2850 cm⁻¹)Functional Group Identification
¹H NMR Signals for CH₃, (CH₂)₅, and NH₂⁺ protonsProton Environment Mapping
¹³C NMR Six distinct signals for the carbons of the hexyl chainCarbon Skeleton Confirmation
MS Peak for the Di-n-hexylammonium cationMolecular Ion Mass Verification

Elemental Analysis and Chromatographic Purity Verification

Elemental analysis provides a quantitative measure of the elemental composition of the compound, serving as a fundamental check of its purity. huji.ac.ilresearchgate.net The theoretical percentages of carbon, hydrogen, nitrogen, and chlorine are calculated from the molecular formula, C₁₂H₂₈ClN.

ElementSymbolAtomic MassMolar Mass Contribution ( g/mol )Percentage (%)
CarbonC12.011144.13264.98%
HydrogenH1.00828.22412.72%
ChlorineCl35.45335.45315.98%
NitrogenN14.00714.0076.32%
Total 221.816 100.00%

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity by detecting the presence of any residual starting materials or byproducts. A pure sample would ideally show a single, sharp peak.

Strategies for Scaling Synthesis and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production requires addressing challenges related to process efficiency, safety, and cost-effectiveness. The industrial relevance of this compound is tied to its properties as a phase-change material.

Research has identified Di-n-hexylammonium bromide, a closely related compound, as a promising solid-solid phase change material (PCM) for potential integration into building materials for thermal energy storage. researchgate.net This is due to its large enthalpy change during its solid-state phase transition. researchgate.net The chloride analogue would be investigated for similar applications.

For large-scale production, several strategies would be considered:

Reactor Design: Moving from batch reactors to continuous flow reactors can improve throughput, consistency, and heat management. The exothermic nature of the neutralization reaction requires efficient heat exchange systems to maintain optimal temperature and prevent runaway reactions.

Solvent Recovery: Implementing a solvent recovery and recycling system is crucial for reducing operational costs and minimizing environmental impact.

Automation: Automating the addition of reagents, temperature control, and product filtration can enhance process safety and reproducibility.

Purification: On an industrial scale, purification might involve large-scale recrystallization, centrifugation instead of simple filtration, and industrial drying systems to efficiently remove residual solvents.

The potential application of this compound as a PCM in smart building materials provides the primary driver for developing scalable and economically viable synthetic routes.

Supramolecular Chemistry and Host Guest Interactions of Di N Hexylammonium Chloride

Molecular Recognition Phenomena with Artificial Receptors

The study of molecular recognition involves understanding the specific binding between a host molecule and a guest molecule. Di-n-hexylammonium chloride, as a guest species, has been a subject of interest in supramolecular chemistry due to the interaction of its ammonium (B1175870) head group and its lipophilic alkyl chains with various synthetic host molecules, also known as artificial receptors.

Complexation with Porphyrin-Based Hosts

Porphyrins and their derivatives are versatile macrocyclic compounds that can act as hosts for various guest molecules. Novel "tailed" porphyrins, where a tail is intramolecularly coordinated to a central metal ion like zinc, create a defined cavity suitable for binding guests. rsc.org The complexation of di-n-hexylammonium salts within these tailored porphyrin cavities has been demonstrated, driven by a combination of specific interactions. rsc.orgresearchgate.net

The selective binding of this compound by tailed porphyrin hosts is not a simple lock-and-key mechanism. Instead, it is governed by an "induced fit" model, where the host molecule adjusts its conformation to better accommodate the guest. rsc.org This conformational change is a key factor in achieving binding selectivity.

Furthermore, the interaction is significantly influenced by lipophilic (hydrophobic) forces. The two n-hexyl chains of the di-n-hexylammonium cation interact favorably with the hydrophobic interior of the porphyrin cavity. This lipophilic interaction acts as a primary driving force for the complexation process, contributing substantially to the stability of the resulting host-guest assembly. rsc.orgresearchgate.net The synergy between the induced fit mechanism and these lipophilic interactions leads to the selective encapsulation of the di-n-hexylammonium salt. rsc.org

The binding phenomena between di-n-hexylammonium salts and porphyrin hosts have been quantitatively assessed using various spectroscopic techniques. rsc.org UV-visible and ¹H NMR titration experiments are primary methods for elucidating the binding affinities (often expressed as association constants, Kₐ) and the stoichiometry of the host-guest complexes. rsc.orgnih.gov

During UV-visible titration, the addition of the di-n-hexylammonium guest to a solution of the zinc porphyrin host leads to noticeable changes in the porphyrin's Soret band absorption spectrum. nih.gov These spectral shifts are monitored and analyzed to calculate the binding constant. Similarly, in ¹H NMR titration, changes in the chemical shifts of the protons on both the host and guest molecules upon complexation provide detailed information about the binding event and the geometry of the complex. nih.gov These experiments have confirmed the formation of specific host-guest complexes and allowed for the quantification of their stability. rsc.org

Table 1: Spectroscopic Methods for Porphyrin Host-Guest Complex Analysis

Spectroscopic Method Information Obtained Typical Observation
UV-visible Titration Binding Affinity (Kₐ), Stoichiometry Bathochromic or hypsochromic shifts in the Soret band. nih.gov
¹H NMR Titration Binding Stoichiometry, Complex Geometry Complexation-induced shifts (CIS) in proton signals. nih.gov
Fluorescence Spectroscopy Binding Affinity (Kₐ) Quenching or enhancement of porphyrin fluorescence. researchgate.net

While spectroscopic methods provide valuable data on binding in solution, single-crystal X-ray diffraction provides definitive proof of the structure of host-guest complexes in the solid state. nih.gov For porphyrin-based systems, crystallographic analysis reveals the precise orientation of the guest molecule within the host's cavity. nih.gov It can confirm the specific interactions, such as hydrogen bonding and C-H···π interactions, that stabilize the complex. This structural data validates the binding models proposed from spectroscopic studies and provides a detailed picture of the molecular recognition event at an atomic level. nih.govsupradrug.com

Interaction with Pillararene Macrocycles

Pillararenes are a class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, forming a rigid, pillar-shaped structure. mdpi.com Their electron-rich cavities and defined sizes make them excellent receptors for various guest molecules, including ammonium salts. nankai.edu.cnresearchgate.net The interactions are typically driven by cation-π and C-H···π interactions between the guest and the aromatic walls of the pillararene cavity. researchgate.net

A key feature of pillararenes is their well-defined cylindrical cavity, the diameter of which depends on the number of repeating hydroquinone units (e.g., pillar nankai.edu.cnarene vs. pillar nih.govarene). mdpi.com This structural feature allows for size-selective binding of guests. Pillar nankai.edu.cnarenes have a cavity diameter of approximately 4.7 Å, while pillar nih.govarenes have a larger cavity of about 6.7 Å. mdpi.comresearchgate.net

This size difference enables pillararenes to selectively bind ammonium salts, like di-n-hexylammonium, based on the steric fit between the guest's alkyl groups and the host's cavity. A guest that is too large for the cavity will be excluded, while a guest that is too small may not form optimal stabilizing interactions. This principle of size and shape complementarity is fundamental to the molecular recognition capabilities of pillararene macrocycles, allowing them to discriminate between different secondary ammonium salts based on the nature of their alkyl substituents. nankai.edu.cnresearchgate.net

Table 2: Cavity Diameters of Common Pillararenes

Pillararene Type Approximate Cavity Diameter
Pillar nankai.edu.cnarene ~4.7 Å
Pillar nih.govarene ~6.7 Å
Influence of Counterions on Complexation Stability

In the context of host-guest complexation, the counterion can influence the effective concentration of the "free" guest cation available for binding. A strongly interacting counterion will form tight ion pairs with the di-n-hexylammonium cation in solution, thereby reducing the cation's availability to complex with a host molecule. The strength of this ion pairing is dependent on the solvent's polarity; in less polar solvents, ion pairing is more pronounced.

Research on the micellar formation of alkyltrimethylammonium halides has shown that bromide (Br⁻) counterions enhance micellar formation more significantly than chloride (Cl⁻) counterions. nih.gov This is attributed to differences in their hydration and binding equilibrium constants. nih.gov While this relates to self-assembly rather than host-guest complexation, it highlights that the nature of the halide anion significantly impacts the intermolecular interactions of the ammonium cation in solution. nih.gov In host-guest systems, halide counterions have also been observed to act as dynamic fluorescence quenchers in studies involving crown ether complexes, with their quenching efficiency being dependent on the complexed cation, indicating a close association of the counterion with the supramolecular assembly. researchgate.net

Halogen Bonding Interactions with Resorcinarene (B1253557) Frameworks

Resorcinarenes are macrocyclic host molecules capable of forming deep cavities that can encapsulate guest molecules. beilstein-journals.orgnih.gov The interaction of these frameworks with ammonium salts can be directed by a variety of non-covalent forces, including halogen bonding. Halogen bonding is a highly directional interaction between an electron-deficient halogen atom (a halogen bond donor) and a Lewis base (a halogen bond acceptor), such as a halide anion. beilstein-journals.orgnih.gov

Research on N-alkylammonium resorcinarene halides has demonstrated that the halide counterion can act as a halogen bond acceptor, facilitating the assembly of complex supramolecular structures. In studies involving the closely related N-hexylammonium resorcinarene bromide and N-cyclohexylammonium resorcinarene chloride, these host-guest systems form intricate assemblies with diiodoperfluorocarbons, which act as divalent halogen bond donors. beilstein-journals.orgjyu.fi

For instance, single crystal X-ray diffraction studies of N-hexylammonium resorcinarene bromide revealed the formation of two distinct dimeric assemblies when co-crystallized with 1,4-diiodooctafluorobutane. beilstein-journals.org These assemblies are held together by Br···I halogen bonds. The formation of these structures is highly dependent on factors such as the solvent, the presence of other guest molecules, and the length of the N-alkyl chain, which imparts significant flexibility to the system. beilstein-journals.org In one assembly, two resorcinarene units are linked by two diiodooctafluorobutane molecules via four Br···I halogen bonds, forming a capsular structure. beilstein-journals.org In another co-existing assembly, the connectivity results in a dimeric pseudo-capsule. beilstein-journals.org Similarly, N-cyclohexylammonium resorcinarene chloride participates in halogen bonding to form extended structures. beilstein-journals.org These findings underscore the pivotal role of the halide counterion in directing the self-assembly process through specific and directional halogen bonding interactions, leading to the formation of well-defined, ordered supramolecular architectures. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Halogen Bond Driven Assemblies with Resorcinarene Halides
Resorcinarene SaltHalogen Bond DonorKey Structural MotifDriving InteractionReference
N-hexylammonium resorcinarene bromide1,4-diiodooctafluorobutaneDimeric capsules and pseudo-capsulesBr···I halogen bonds beilstein-journals.org
N-cyclohexylammonium resorcinarene chloride1,4-diiodooctafluorobutaneExtended crystalline assembliesCl···I halogen bonds beilstein-journals.org

The inclusion of a guest molecule within the cavity of a resorcinarene host is often accompanied by significant conformational changes to the host framework. The inherent flexibility of the resorcinarene scaffold allows it to adapt its shape to optimize interactions with the guest. When this compound is included, or more specifically, when the N-hexylammonium cation is bound, the resorcinarene cavity geometry is affected. beilstein-journals.org

In the halogen-bonded assemblies formed between N-hexylammonium resorcinarene bromide and 1,4-diiodooctafluorobutane, the inclusion of small solvent molecules like methanol (B129727) and acetonitrile (B52724) influences the geometry of the host's cavity. beilstein-journals.org The crystal structure analysis revealed two different conformers of the dimeric assembly co-existing in the crystal lattice, indicating conformational flexibility. beilstein-journals.org The relatively long N-hexylammonium groups provide considerable flexibility, allowing the resorcinarene units to adopt different arrangements. beilstein-journals.org In one conformation, the hexyl groups are bent, covering the remaining bromide counterions that are not involved in the halogen bonding. beilstein-journals.org In the other, the hexyl groups bend inwards to fill the space created between the host molecules. beilstein-journals.org This "waving" of the hexyl groups demonstrates the dynamic nature of the host-guest system and the conformational adaptability of the resorcinarene cavity in response to guest inclusion and crystal packing forces. beilstein-journals.org The presence of the halogen bond donor across the cavity can also create defined pores within the assembly. beilstein-journals.org

Table 2: Conformational Details of N-hexylammonium Resorcinarene Bromide Assemblies
Assembly ComponentConformation FeatureImpact on CavityReference
N-hexylammonium groupsFlexible, "waving" motionAllows for different dimerization modes beilstein-journals.org
Included solvent guests (methanol, acetonitrile)Affects geometry of the receptor cavityModulates host conformation beilstein-journals.org
1,4-diiodooctafluorobutaneBridges resorcinarene unitsCreates defined pores and stabilizes dimer beilstein-journals.org

Self-Assembly Processes and Hierarchical Structures

Cationic Amphiphilic Behavior and Aggregation Tendencies

This compound, possessing a positively charged ammonium head group and two nonpolar hexyl chains, is classified as a cationic amphiphile. This dual nature—hydrophilic head and hydrophobic tails—drives its tendency to self-assemble in aqueous solutions to minimize the unfavorable contact between the hydrocarbon chains and water. This behavior is characteristic of many surfactants and lipids. nih.govnih.gov

The aggregation process is primarily driven by the hydrophobic effect. At low concentrations, the molecules exist as monomers. As the concentration increases, they begin to form aggregates to sequester the hydrophobic tails from the aqueous environment. nih.gov The specific concentration at which this occurs is known as the critical micelle concentration (CMC). For similar dialkyl chain cationic surfactants, such as di-n-decyldimethylammonium chloride, aggregation into various structures has been well-documented. researchgate.net The length and number of the alkyl chains are critical factors determining the aggregation behavior. Longer alkyl chains generally lead to a lower CMC and a greater tendency to form more complex, ordered structures like vesicles or bilayers, as opposed to simple spherical micelles. nih.govnih.gov The presence of two hexyl chains in this compound would be expected to result in a relatively low CMC and a propensity to form aggregates such as vesicles or rod-like micelles.

Formation of Ordered Supramolecular Assemblies

Beyond the formation of simple micelles, cationic amphiphiles like this compound can form a variety of more complex, ordered supramolecular assemblies. The specific morphology of these aggregates is influenced by factors such as concentration, temperature, ionic strength, and the presence of other molecules. nih.govresearchgate.net

For instance, studies on n-hexadecyltrimethylammonium chloride (a single-chain cationic surfactant) in specific solvent systems have shown the formation of 2D-like aggregations, which can further assemble into larger, ordered, crystalline-like or bundle-like structures. researchgate.net Dialkyl chain surfactants, due to their molecular geometry, often favor the formation of bilayer structures, which can close upon themselves to form vesicles. These vesicles can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). researchgate.net

The self-assembly is a dynamic process, and the resulting structures are often in equilibrium with one another. researchgate.net For example, with increasing concentration, spherical micelles might evolve into worm-like or tubular micelles, and eventually into more complex vesicular or liquid crystalline phases. nih.gov The chloride counterion also plays a role in this process by influencing the packing of the cationic head groups. The counterion can reduce the electrostatic repulsion between the ammonium heads, allowing for a closer packing and favoring the formation of aggregates with lower curvature, such as bilayers. nih.gov The ability of this compound to form such ordered hierarchical structures is fundamental to its potential applications in areas like materials science and nanotechnology. harvard.edu

Lack of Specific Data for this compound Prevents Detailed Crystallographic Analysis

A thorough review of available scientific literature reveals a significant gap in the specific crystallographic and thermodynamic data required to construct a detailed article on this compound as per the requested outline. While extensive research exists for related compounds, such as primary n-alkylammonium halides and other dialkylammonium salts, specific experimental data for this compound is not sufficiently available in the public domain to fulfill the detailed requirements of the proposed article structure.

The request specified a focused analysis on the crystal structure determination, polymorphic forms, phase transitions, and thermodynamic properties of this compound. This includes data from single crystal X-ray diffraction, calorimetric studies, and temperature-dependent X-ray diffraction.

Searches for this specific compound did not yield the necessary detailed crystallographic parameters, such as unit cell dimensions, space groups, or atomic coordinates. Furthermore, specific data on its solid-solid phase transitions, including transition temperatures and associated enthalpy and entropy changes from calorimetric measurements, are not available.

Research is available for the closely related compound, hexylammonium chloride , which is a primary amine salt. Studies on hexylammonium chloride have detailed its thermal stability, identifying a phase transition from a low-temperature tetragonal form to a high-temperature cubic polymorph. nih.govacs.org Similarly, broader studies on various n-alkylammonium chlorides have investigated polymorphism and the thermodynamics of their phase transitions. researchgate.netxray.cz

Additionally, research has been conducted on other dialkylammonium halides, such as Di-n-hexylammonium bromide, which is noted as a solid-solid phase change material. nist.gov While these studies on analogous compounds provide a general understanding of the behavior of alkylammonium salts, the strict focus of the request on this compound prevents the inclusion of this related but distinct data.

Without specific experimental results from single crystal X-ray diffraction, differential scanning calorimetry, and temperature-dependent powder X-ray diffraction for this compound, it is not possible to generate the scientifically accurate and detailed article as outlined.

Crystallographic and Solid State Behavior of Di N Hexylammonium Chloride

Phase Transitions and Thermodynamic Properties

Microscopic Origin of Phase Transitions (e.g., Molecular Rotation)

Phase transitions in long-chain dialkylammonium salts are primarily driven by changes in the rotational and conformational dynamics of the constituent ions. At lower temperatures, the di-n-hexylammonium cations and chloride anions are typically arranged in a well-ordered, crystalline lattice. The hydrocarbon chains of the cations adopt a relatively rigid, all-trans conformation, and the ammonium (B1175870) headgroups are locked in specific orientations by hydrogen bonds.

As the temperature increases, the input of thermal energy allows the alkyl chains to gain significant conformational and rotational freedom. This is often described as a chain-melting transition, where the hydrocarbon chains transition from a crystalline-like ordered state to a more liquid-like disordered state, while the ionic headgroups maintain a degree of lattice order. This transition is a key characteristic of what are often termed "rotator phases" or "plastic crystals".

The onset of molecular rotation is a critical factor at the microscopic level. The di-n-hexylammonium cations can begin to rotate about their long axes, and the flexible hexyl chains can undergo substantial conformational changes (gauche-trans isomerism). This increased molecular motion leads to a transformation from a low-temperature, low-symmetry crystalline phase to a high-temperature, higher-symmetry phase. This transition is often accompanied by a significant change in the unit cell parameters and a considerable increase in entropy. In related two-dimensional alkylammonium lead halide perovskites, the rotational dynamics of the organic cations are understood to be a primary driver of phase transitions. nih.gov The melting of the N-H bonds in the ammonium headgroup can lead to a significant reduction in hydrogen bonding, initiating the phase transition. nih.gov

For symmetrical dialkylammonium salts with long carbon chains, these phase transitions can result in substantial anisotropic expansion, with interlayer expansions reaching as much as 13% and a consequent volume change of up to 12%. researchgate.net This significant change in volume is directly linked to the increased conformational disorder of the carbon chains, which in turn leads to a colossal entropy change. researchgate.net

Intermolecular Interactions in Crystalline Networks

The crystal packing and solid-state properties of di-n-hexylammonium chloride are dictated by the nature and arrangement of intermolecular interactions, primarily hydrogen bonding and van der Waals forces.

A defining feature of the crystal structure of this compound is the hydrogen bonding between the ammonium headgroup (-NH2+) of the cation and the chloride (Cl-) anion. The two protons of the secondary ammonium group act as hydrogen bond donors, while the chloride anion, with its lone pairs of electrons, acts as a hydrogen bond acceptor. These N-H···Cl hydrogen bonds are a dominant cohesive force, organizing the ions into specific arrangements.

The chloride ions, being negatively charged, are effective at attracting the hydrogen atoms from the ammonium groups, forming these crucial hydrogen bonds that stabilize the crystal lattice. libretexts.orglibretexts.org In similar structures, N-H···Cl hydrogen bonds have been observed to form ribbons or other extended motifs that dictate the supramolecular architecture. researchgate.net

The thermal expansion of this compound is expected to be highly anisotropic, a common feature in layered structures formed by long-chain alkylammonium salts. This anisotropy arises from the different types of bonding and interactions along different crystallographic directions.

In the direction perpendicular to the layers of the hydrocarbon chains, the interactions are dominated by weak van der Waals forces. Upon heating, the increased thermal motion of the alkyl chains leads to a significant expansion in this direction. In contrast, within the layers, the ions are held together by stronger ionic and hydrogen bonding interactions. The expansion in these directions is typically much smaller.

The following table summarizes the expected thermal behavior based on analogous compounds:

PropertyDescription
Microscopic Origin of Phase Transition Increased thermal energy leads to rotational and conformational disorder of the di-n-hexylammonium cations' alkyl chains ("chain-melting").
Hydrogen Bonding Strong N-H···Cl hydrogen bonds between the ammonium headgroup and the chloride anion are the primary organizing force in the crystal lattice.
Thermal Expansion Highly anisotropic, with significant expansion in the direction perpendicular to the layers of hydrocarbon chains due to weak van der Waals forces, and smaller expansion within the layers where stronger ionic and hydrogen bonds dominate.

Solution Phase and Interfacial Phenomena of Di N Hexylammonium Chloride

Solvation Dynamics and Ion Pairing

Hydration Structures of Chloride Ions in Aqueous Environments

The solvation of ions in aqueous solutions is a fundamental process that dictates many chemical and physical properties. For the chloride anion (Cl⁻), a well-defined hydration structure is formed by the surrounding water molecules. Neutron diffraction studies have shown that the chloride-water radial distribution function is consistent across various electrolyte solutions, indicating a distinct hydration geometry. rsc.org The interaction involves a nearly linear Cl—D—O arrangement, where D represents a deuterium (B1214612) atom. rsc.org

The number of water molecules in the first coordination shell of the chloride ion, known as the hydration number, is generally found to be less than or equal to six. rsc.org However, this number is not fixed and can be influenced by factors such as the ionic strength of the solution and the nature of the accompanying cation. rsc.org Experimental and theoretical values for the coordination number have shown a significant range, from approximately 4 to 9, due to the different experimental conditions and theoretical models used. nih.govrsc.orgacs.org For instance, X-ray and neutron diffraction techniques, which often require highly concentrated samples, have reported coordination numbers for Cl⁻ in water ranging from 4.2 to 8.9. nih.govacs.org

Recent molecular dynamics simulations suggest a more nuanced picture, proposing a split in the first solvation shell into a "tight" shell and a "loose" shell. nih.govacs.org The tight shell consists of water molecules with strong hydrogen bond interactions with the chloride ion, forming a tetrahedral structure. nih.gov The loose shell contains water molecules that are more weakly perturbed by the ion's electrostatic field. nih.govacs.org These tightly bound water molecules are located at shorter distances from the chloride ion. nih.gov

Table 1: Hydration Properties of Aqueous Chloride Ion (Cl⁻)

Parameter Value Method/Source
Coordination Number (n) ≤6 Neutron Diffraction rsc.org
4.0 - 8.9 X-ray/Neutron Diffraction nih.gov
~5 Molecular Dynamics Simulation rsc.org
Cl⁻—D Distance (rClD) 2.2 - 2.3 Å Neutron Diffraction rsc.org
Cl⁻—O Distance (rClO) 3.16 Å (Tight Shell) AIMD Simulation nih.gov
Geometry Nearly Linear Cl—D—O Neutron Diffraction rsc.org
Tetrahedral (Tight Shell) AIMD Simulation nih.gov
Distorted Octahedral Quantum Chemical Calculation rsc.org

Formation of Solvent-Shared and Contact Ion Pairs

In solution, cations and anions can associate to form distinct chemical entities known as ion pairs. wikipedia.org Depending on the extent of solvation between the ions, these can be broadly classified into two main types: solvent-shared ion pairs and contact ion pairs (CIP). wikipedia.org

In a solvent-shared ion pair (also known as a solvent-separated ion pair), the cation and anion are separated by at least one solvent molecule, which is part of the solvation shell of one or both ions. The interaction between the ions is primarily electrostatic and is mediated by the intervening solvent. wikipedia.org

In a contact ion pair , the cation and anion are in direct contact, with no solvent molecules between them. wikipedia.org This close association allows for a stronger interaction that can include not only electrostatic forces but also some degree of covalent character. wikipedia.org

The formation of these different types of ion pairs is an equilibrium process. For Di-n-hexylammonium chloride in an aqueous solution, the polar water molecules effectively solvate both the Di-n-hexylammonium cation and the chloride anion, favoring dissociated ions or solvent-shared ion pairs. However, the hydrophobic nature of the two hexyl chains on the cation can promote closer association. Studies on the similar compound hexylammonium chloride have shown that ion pairing occurs at the aqueous surface, which facilitates the association between the charged functional groups. diva-portal.org In bulk aqueous solutions of electrolytes like LiCl, evidence from IR spectroscopy suggests that water molecules can bridge the cation (Li⁺) and the anion (Cl⁻) in a stable solvent-sharing arrangement. researchgate.net

Table 2: Comparison of Ion Pair Types

Feature Contact Ion Pair (CIP) Solvent-Shared Ion Pair
Ionic Proximity Ions are in direct contact. wikipedia.org Ions are separated by one or more solvent molecules. wikipedia.org
Primary Interaction Electrostatic and potential covalent character. wikipedia.org Primarily electrostatic. wikipedia.org
Solvent Role Excluded from the inter-ionic space. Mediates the ion-ion interaction. researchgate.net
Formation Favored In Solvents with low dielectric constants (less polar). rsc.org Solvents with high dielectric constants (more polar), like water. wikipedia.org

Influence of Solvent Polarity on Ion Association

The extent of ion association is critically dependent on the properties of the solvent, most importantly its polarity, which is often quantified by the dielectric constant (ε). wikipedia.org Solvents with high dielectric constants, such as water (ε ≈ 78.7 at 25°C), are highly effective at shielding the electrostatic attraction between oppositely charged ions. wikipedia.org This strong solvation ability promotes the dissociation of ionic compounds into free ions or favors the formation of solvent-shared ion pairs. wikipedia.org

Conversely, in solvents with lower dielectric constants (less polar solvents), the electrostatic attraction between ions is less effectively screened. researchgate.net This reduced solvation ability leads to a greater tendency for ions to associate and form contact ion pairs. rsc.orgresearchgate.net For example, studies on CoCl₂ have shown that while it is fully dissociated in water, the chloride anion enters the Co²⁺ coordination sphere to form contact ion pairs in less polar solvents like methanol (B129727) and ethanol. rsc.org

For this compound, this principle implies that in a non-polar or weakly polar solvent, the formation of contact ion pairs would be significantly more favorable than in water. The equilibrium between dissociated ions, solvent-shared pairs, and contact ion pairs will shift towards the more associated species as the solvent polarity decreases. researchgate.net This behavior is crucial in many chemical processes where the reactivity of an ionic species is highly dependent on its state of aggregation in solution. researchgate.net

Surface Chemistry and Adsorption

Surface Enrichment at Liquid-Vapor Interfaces

Amphiphilic molecules, which possess both hydrophobic (non-polar) and hydrophilic (polar) parts, tend to accumulate at interfaces, such as the boundary between a liquid and its vapor. This compound is an example of such a molecule, with the two hexyl chains forming a hydrophobic tail and the ammonium (B1175870) group acting as a hydrophilic head.

Studies combining surface-sensitive X-ray photoelectron spectroscopy (XPS) and molecular dynamics (MD) simulations on the closely related hexylammonium chloride have demonstrated a strong propensity for these ions to accumulate at the aqueous surface. diva-portal.org This phenomenon, known as surface enrichment, occurs because the hydrophobic alkyl chains are expelled from the bulk water phase to minimize the disruption of the water's hydrogen-bonding network. diva-portal.org Simultaneously, the charged ammonium headgroup remains anchored in the aqueous phase due to favorable ion-dipole interactions. This dual nature drives the migration of the ions to the liquid-vapor interface, leading to a surface concentration that is significantly higher than the bulk concentration. diva-portal.org This surface enrichment is a cooperative effect, enhanced by ion-pairing between the organic cations and the chloride anions at the interface. diva-portal.org

Orientation of Di-n-hexylammonium Ions at Surfaces

The amphiphilic character of Di-n-hexylammonium ions also dictates their specific orientation at the liquid-vapor interface. To satisfy the energetic preferences of both the hydrophobic and hydrophilic parts of the ion, the molecules adopt an ordered arrangement.

Role in Modifying Interfacial Properties

This compound, as a cationic surfactant, plays a significant role in modifying the properties of interfaces, such as the boundary between a liquid and a gas (e.g., water and air) or between two immiscible liquids (e.g., water and oil). This ability stems from its amphiphilic molecular structure, which consists of a hydrophilic ammonium head group and two hydrophobic n-hexyl chains. This dual nature drives the molecules to accumulate at interfaces, thereby altering the interfacial energetic landscape.

When introduced into an aqueous solution, this compound molecules preferentially adsorb at the air-water or oil-water interface. The hydrophobic hexyl chains orient themselves away from the aqueous phase, either extending into the air or into the oil phase, while the polar ammonium head group remains in contact with the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension or interfacial tension. The extent of this reduction is dependent on the concentration of the surfactant in the bulk solution up to its critical micelle concentration (CMC).

The structure of the adsorbed surfactant layer at the interface is influenced by several factors, including the bulk concentration, temperature, and the nature of the phases. At low concentrations, the adsorbed molecules may behave as a two-dimensional gas. As the concentration increases, they form a more condensed layer. The presence of two alkyl chains in this compound, compared to single-chain surfactants, can lead to more complex packing arrangements and potentially a more significant disruption of the interfacial structure.

Interactive Data Table: Representative Interfacial Properties of Cationic Surfactants

The following table provides illustrative data for other cationic surfactants to contextualize the expected, though not empirically confirmed, properties of this compound. Note: This data is for analogous compounds and not for this compound itself.

Surfactant NameCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Dodecyltrimethylammonium bromide1536
Didecyldimethylammonium chloride226
Cetyltrimethylammonium bromide0.9236

This table is for illustrative purposes only. Specific values for this compound are not available in the cited literature.

Theoretical and Computational Investigations of Di N Hexylammonium Chloride

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structure and dynamic processes of substances like Di-n-hexylammonium chloride in different phases.

In aqueous solutions, MD simulations can map the solvation structure and dynamics of the Di-n-hexylammonium cation and the chloride anion. Simulations of similar alkylammonium salts in water have shown that the cation's hydration shell is complex. researchgate.net The charged ammonium (B1175870) headgroup interacts strongly with water molecules through hydrogen bonding, while the nonpolar n-hexyl chains influence the local water structure, often described as promoting a phenomenon known as hydrophobic hydration.

The dynamics of the system, such as the diffusion of the ions and the exchange of water molecules in the hydration shells, can be quantified through these simulations. For instance, the mean squared displacement (MSD) of the ions over time provides a measure of their diffusion coefficients. rsc.org Furthermore, time correlation functions can be calculated to understand the residence time of water molecules around the cation and anion, revealing the lability of the solvation shells. researchgate.net The flexibility and conformational changes of the two n-hexyl chains of the Di-n-hexylammonium cation are also accessible through MD, showing how they fold and interact in the aqueous environment.

As a cationic surfactant, this compound is expected to be surface-active, accumulating at interfaces such as the air-water or oil-water interface. MD simulations are particularly well-suited to study this phenomenon. nih.gov Simulations can provide a molecular-level picture of the adsorption process, showing how individual Di-n-hexylammonium ions migrate to the interface.

At the interface, the ions adopt a preferred orientation. The positively charged ammonium headgroup typically remains anchored in the polar aqueous phase, interacting with water molecules and the chloride counter-ions. ub.edu In contrast, the hydrophobic di-n-hexyl tails are driven out of the water phase and extend into the nonpolar phase (e.g., air or oil). researchgate.net This orientation minimizes the free energy of the system. Simulations can quantify this orientation by calculating the angle between the molecular axis of the cation and the normal to the interface. The density profile of the ions, water, and nonpolar medium across the interface can be calculated to show the enrichment of the surfactant at this boundary.

The Radial Distribution Function, g(r), is a key metric derived from MD simulations that describes the probability of finding a particle at a distance 'r' from a reference particle, relative to a random distribution. wikibooks.org It provides a detailed picture of the local structure and ordering of molecules in a system. youtube.comyoutube.com

For a solution of this compound, several RDFs can be calculated to understand the microscopic structure:

Ion-Water RDFs: The RDF between the nitrogen atom of the cation and the oxygen atom of water (N-O_w) would reveal the structure of the hydration shell around the ammonium headgroup. Sharp peaks at specific distances indicate well-defined solvation layers. researchgate.net Similarly, the Cl⁻-O_w RDF characterizes the hydration of the chloride ion.

Ion-Ion RDFs: The RDF between the Di-n-hexylammonium cation (N) and the chloride anion (Cl⁻) can indicate the extent of ion pairing in the solution. A strong peak at a short distance would suggest the formation of contact ion pairs.

Water-Water RDFs: The O_w-O_w RDF provides insight into how the presence of the solute affects the hydrogen-bonding network of water compared to the pure solvent.

The following table illustrates hypothetical peak positions in RDFs for an aqueous solution of this compound, based on typical values for similar salts.

Pair First Peak Position (Å) Interpretation
N — O (Water)~2.8 - 3.2Hydration shell around the ammonium headgroup
Cl⁻ — H (Water)~2.2 - 2.5Hydrogen bonding of water to the chloride anion
N — Cl⁻~3.5 - 4.0Indicates ion pairing between cation and anion
C_hexyl — O (Water)~3.5 - 4.5Hydrophobic hydration around the alkyl chains

This table is illustrative and represents typical ranges observed for similar alkylammonium salts in MD simulations.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetics of molecules with high accuracy. These methods are essential for studying specific molecular interactions, such as those involved in host-guest chemistry and non-covalent bonding.

Di-n-hexylammonium ions can act as "guests" that bind within the cavity of larger "host" molecules, such as crown ethers, calixarenes, or resorcinarenes. researchgate.net DFT calculations are instrumental in exploring the energetic landscape of this complexation process. oiccpress.com

By systematically calculating the interaction energy between the Di-n-hexylammonium cation and a host molecule at various positions and orientations, a potential energy surface can be mapped. This allows for the identification of the most stable binding configuration (the global minimum) and the energy barriers for the guest entering and leaving the host's cavity. rsc.org The total binding energy can be calculated, which indicates the strength of the host-guest complex. This energy is often decomposed to understand the contributions from different physical forces, such as electrostatics, dispersion, and induction. Such studies on similar ammonium guests have shown that the binding is driven by a combination of ion-dipole interactions, hydrogen bonding, and C-H···π interactions between the alkyl chains of the guest and the aromatic walls of the host. researchgate.net

The stability and structure of molecular assemblies involving this compound are governed by a network of non-covalent interactions (NCIs). nih.gov Quantum chemical methods can be used to visualize and quantify these weak interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion. nih.govrsc.org

Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) analysis are employed to study NCIs. researchgate.net

QTAIM analyzes the topology of the electron density to find bond critical points (BCPs) between atoms, which are signatures of interactions. The properties at these points reveal the nature and strength of the interaction (e.g., hydrogen bond vs. van der Waals).

RDG analysis plots the reduced density gradient versus the electron density, which reveals regions of non-covalent interactions in real space. These regions can be color-mapped to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive steric clashes. nih.gov

For this compound, this analysis would reveal the specific hydrogen bonds between the N-H group of the cation and the chloride anion or surrounding solvent molecules. It would also characterize the weaker but cumulative van der Waals interactions between the n-hexyl chains, which are crucial for self-assembly and crystal packing.

Proton Transfer Energetics

Following a comprehensive search of available scientific literature, no specific theoretical or computational studies detailing the proton transfer energetics of this compound were found. Research on the proton transfer dynamics, including energy barriers, reaction pathways, and the influence of solvent, is highly specific to the chemical structure of the compound .

While general computational methods such as Density Functional Theory (DFT) are commonly employed to investigate proton transfer in various ammonium salts, the specific energetic values and mechanistic details are not available for this compound in the public domain based on the conducted searches. Studies on other, related alkylammonium salts or systems involving chloride ions exist, but their findings cannot be directly extrapolated to this compound due to the unique influence of the di-n-hexyl substituents on the electronic and steric environment of the ammonium head group.

Therefore, detailed research findings and data tables concerning the proton transfer energetics of this compound cannot be provided at this time.

Advanced Applications and Functional Materials Incorporating Di N Hexylammonium Chloride

Role in Perovskite Solar Cell Architectures

In the field of photovoltaics, organic-inorganic lead halide perovskites have emerged as highly promising materials due to their exceptional optoelectronic properties. However, challenges related to defects, film quality, and long-term stability remain. Long-chain alkylammonium halides, such as Di-n-hexylammonium chloride, are employed as additives or interfacial layers to address these issues.

Defects at the surface and grain boundaries of perovskite films, such as organic cation and halide vacancies, are primary sources of non-radiative recombination, which limits the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs). nih.gov A key strategy to mitigate these defects is interfacial passivation using large organic ammonium (B1175870) salts. nih.govresearchgate.net

When applied to the surface of a three-dimensional (3D) perovskite film, the bulky di-n-hexylammonium cations can interact with the perovskite lattice to form a two-dimensional (2D) or quasi-2D perovskite layer. nih.govacs.org This layer effectively "heals" the surface by passivating defect sites. nih.govacs.org Research on the related compound hexylammonium iodide (HAI) has shown that the length of the alkyl chain is a crucial factor in the passivation effect. nih.gov Compared to shorter-chain molecules like butylammonium (B8472290) iodide, HAI is more effective at reducing interfacial defects, leading to a significant suppression of charge recombination and an enhanced photoluminescence lifetime. nih.govacs.org The presence of two hexyl chains in the di-n-hexylammonium cation would further enhance this effect through increased steric hindrance and hydrophobicity, creating a robust barrier against defect formation and propagation.

Table 1: Comparison of Passivation Effects by Alkylammonium Halides

Passivating AgentKey FindingImpact on PSC PerformanceReference
Hexylammonium Iodide (HAI) More efficient in decreasing interfacial defects compared to shorter-chain butylammonium iodide.Increased photoluminescence lifetime; suppressed interfacial charge recombination; PCE increased from 18.83% to 20.62%. nih.gov, acs.org
General Ammonium Salts Passivate surface defects and facilitate the formation of 3D/2D or quasi-2D heterostructures.Modulates interfacial energy levels to improve charge carrier transfer. researchgate.net

The quality of the perovskite active layer is critically dependent on its morphology, crystallinity, and grain size. researchgate.netnih.gov Additives play a significant role in controlling the nucleation and growth kinetics during film formation. nih.govwhiterose.ac.uk this compound can influence the crystallization process through the combined actions of its large organic cation and its chloride anion.

Chloride ions are known to have a profound impact on perovskite crystallization. researchgate.netescholarship.org They can destabilize intermediate phases that form during the annealing process, thereby promoting the direct formation of a highly crystalline perovskite phase. escholarship.org The presence of chloride from a source like this compound can lead to improved lattice coherence and a more homogenous distribution of halides within the film. researchgate.netescholarship.org This results in perovskite films with larger grain sizes and fewer grain boundaries, which in turn enhances carrier diffusion length and lifetime. researchgate.net

Furthermore, the bulky di-n-hexylammonium cation itself can act as a crystallization modulator. Such large additives can function as nucleation centers, promoting heterogeneous nucleation and increasing the number of crystalline nuclei during the initial stages of film formation. nih.govwhiterose.ac.uk This can lead to the growth of more compact and uniform films with favorable crystal orientation for charge transport. whiterose.ac.uk

A major factor contributing to the instability of perovskite solar cells is the migration of mobile ions, particularly halide anions (like I⁻) and organic cations, under the influence of light and electric fields. digitellinc.comrug.nl This ion migration can lead to device degradation and hysteresis in current-voltage measurements. digitellinc.com

The introduction of this compound at the interfaces or grain boundaries of the 3D perovskite film is an effective strategy to suppress this detrimental ion movement. nih.govacs.org As described previously, the large di-n-hexylammonium cations form a low-dimensional (2D) perovskite layer on the surface of the 3D film. This 2D layer acts as a physical barrier that effectively blocks the diffusion pathways for mobile ions, thereby enhancing the operational stability of the device. nih.govnd.edu Studies using hexylammonium iodide have demonstrated that this 2D/3D stacking structure significantly improves the long-term durability of PSCs against humidity and heat. nih.govacs.org Alloying the perovskite with chloride has also been shown to suppress halide mobility. nd.edu Therefore, this compound provides a dual-action benefit by both physically blocking ion migration with its bulky cation and potentially increasing the activation energy for migration through the incorporation of chloride. nd.edulmpv.nl

Chemical Separations and Extraction Technologies

Beyond materials science, the amphiphilic nature of this compound makes it a valuable component in modern analytical separation and extraction techniques, where it is used to isolate specific analytes from complex matrices.

Liquid-liquid extraction is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. anu.edu.au For the extraction of charged or highly polar species from water, an ion-pairing agent is often required. nih.gov

This compound serves as a cationic ion-pairing agent. The mechanism involves the di-n-hexylammonium cation (DHN⁺) forming a neutral, charge-quenched ion pair with a target anionic species (A⁻) in the aqueous phase:

DHN⁺(aq) + A⁻(aq) ⇌ DHN⁺A⁻

The key to this process is the transformation of the hydrophilic anion into a lipophilic (hydrophobic) complex. nih.gov The two long, nonpolar n-hexyl chains on the ammonium cation provide a high degree of lipophilicity to the resulting [DHN⁺A⁻] ion pair. nih.gov This enhanced lipophilicity drives the transfer of the ion pair from the polar aqueous phase into the nonpolar organic phase. anu.edu.aunih.gov The efficiency of the extraction is determined by factors such as the hydrophobicity of the ion-pairing agent and the stability of the formed ion pair. nih.gov

Table 2: Components of an Ion-Pair Liquid-Liquid Extraction System

ComponentRoleExample
Aqueous Phase Contains the target anionic analyte.Water containing metal-halide anions (e.g., [FeCl₄]⁻).
Organic Phase Immiscible solvent that receives the extracted ion pair.Toluene, Dodecane.
Ion-Pairing Agent Cationic species that forms a neutral, lipophilic complex with the analyte.This compound.
Target Analyte Anionic species to be separated from the aqueous phase.Anionic metal complexes, organic anions.

Supramolecular solvents (SUPRASs) represent a novel class of nano-structured liquids used in advanced microextraction techniques like dispersive liquid-liquid microextraction (DLLME). lmaleidykla.ltnih.gov These solvents are formed through the spontaneous self-assembly of amphiphilic molecules in a solution, which then coacervate to form a distinct, water-immiscible liquid phase. lmaleidykla.ltresearchgate.net

As a cationic amphiphile (surfactant), this compound can serve as a fundamental building block for the formation of SUPRASs. lmaleidykla.lt The process typically involves dissolving the amphiphile in an aqueous solution, often with a coacervation-inducing agent or a change in conditions (e.g., addition of an electrolyte), to trigger the self-assembly of the molecules into aggregates like reverse micelles. lmaleidykla.ltneu.edu.tr These aggregates then coalesce to form the SUPRAS phase, which can be easily separated from the bulk aqueous sample by centrifugation. nih.gov

The resulting SUPRAS possesses unique extraction capabilities due to its structure, which contains both hydrophobic regions (from the hexyl chains) and polar, ionic regions (from the ammonium headgroups). nih.govuco.es This allows it to efficiently extract a wide range of analytes with varying polarities from a sample matrix. uco.es The use of SUPRASs in microextraction is considered a green analytical chemistry approach because it requires minimal volumes of organic solvents. researchgate.net

Catalytic and Organocatalytic Applications

While direct catalytic applications of this compound are not widely reported, its structural motifs suggest potential utility in phase-transfer catalysis and organocatalysis, drawing parallels from analogous ammonium salt catalysts.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary or tertiary ammonium salt, transports a reactant from one phase to another where the reaction can proceed.

Mechanism of Action: this compound, with its lipophilic hexyl chains, would be expected to exhibit solubility in organic solvents. The positively charged ammonium headgroup can pair with an anionic reactant from the aqueous phase. This ion pair is then shuttled into the organic phase, where the anion is more reactive, and can participate in the desired chemical transformation. The chloride ion of the catalyst can then be exchanged for another anion at the interface, completing the catalytic cycle. The efficiency of such a catalyst is often dependent on the lipophilicity of the alkyl chains.

Potential Reactions: Long-chain ammonium salts are known to be effective in a variety of nucleophilic substitution, oxidation, and reduction reactions under phase-transfer conditions. For instance, they can be employed in the synthesis of ethers, esters, and nitriles, where an anionic nucleophile is transferred to an organic phase to react with an alkyl halide.

Organocatalysis:

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Secondary ammonium salts, in particular, are a cornerstone of this field, primarily through the formation of reactive iminium and enamine intermediates.

Asymmetric Catalysis: Chiral secondary amines are widely used in asymmetric organocatalysis to produce enantiomerically enriched products. While Di-n-hexylamine is achiral, the principles of secondary amine catalysis are well-established and provide a framework for the potential development of chiral analogues that could be used in asymmetric synthesis.

Catalytic SystemPotential Role of Di-n-hexylammonium FrameworkExample Reaction Type
Phase-Transfer Catalysis As an ion-pair agent to transport anions between phases.Nucleophilic substitution (e.g., Williamson ether synthesis)
Organocatalysis The corresponding free amine can act as an enamine or iminium ion catalyst.Michael additions, Aldol reactions

Sensing Applications in Supramolecular Systems

The ability of the ammonium group to form hydrogen bonds and electrostatic interactions makes this compound a candidate for incorporation into supramolecular systems designed for chemical sensing, particularly for the recognition of anions.

Anion Recognition:

The design of synthetic receptors for the selective binding of anions is a major focus of supramolecular chemistry. These receptors often employ hydrogen bond donors to coordinate with the target anion.

Hydrogen Bonding Interactions: The N-H protons of the Di-n-hexylammonium cation are capable of acting as hydrogen bond donors. In a non-polar solvent, these interactions can be quite strong, allowing for the selective binding of anions, particularly those with high charge density and a propensity for hydrogen bonding, such as chloride, bromide, or acetate. The chloride counter-ion in this compound would be displaced by the target anion if the latter forms a more stable complex with the ammonium cation.

Lipophilic Shell: The two hexyl chains create a non-polar microenvironment around the ammonium binding site. This can enhance the strength of the hydrogen bonds by shielding them from competing solvent interactions and can also influence the selectivity of the receptor by providing a specific steric environment.

Supramolecular Sensor Assembly:

For a binding event to be translated into a detectable signal, the receptor must be coupled to a signaling unit, such as a chromophore or fluorophore.

Indicator Displacement Assays: A common strategy involves the formation of a host-guest complex between the Di-n-hexylammonium-based receptor and a colored or fluorescent indicator molecule. When a target anion is introduced that binds more strongly to the receptor, it displaces the indicator, leading to a change in the solution's color or fluorescence.

Integration into Larger Systems: this compound could also be incorporated as a functional unit in more complex supramolecular architectures, such as polymers, gels, or self-assembled monolayers on surfaces. In such systems, anion binding could trigger a change in the material's bulk properties, such as its viscosity, conductivity, or optical properties, providing a macroscopic sensing response.

Sensing PrincipleRole of this compoundDetected SpeciesSignal Transduction
Anion Recognition Hydrogen bond donor for anion binding.Anions (e.g., halides, carboxylates)Changes in spectroscopic properties (UV-Vis, fluorescence) upon binding.
Indicator Displacement Binds to an indicator, which is released upon stronger binding of a target analyte.Anions that bind more strongly than the indicator.Change in color or fluorescence of the free indicator.

Future Research Trajectories and Unanswered Questions

Design Principles for Tailored Supramolecular Receptors

The selective complexation of di-n-hexylammonium salts has been demonstrated using tailored porphyrin hosts. rsc.org A key design principle emerging from this research is the creation of a pre-organized binding cavity. rsc.org In one such example, novel tailed porphyrins were synthesized where the "tail" component coordinates intramolecularly to a central zinc porphyrin. rsc.org This coordination effectively creates a well-defined cavity, which is a fundamental strategy for achieving selective molecular recognition. rsc.org

Future design principles will likely focus on enhancing this selectivity and affinity. This could involve modifying the length and chemical nature of the "tail" to fine-tune the size and electronic properties of the binding pocket. The introduction of additional functional groups capable of forming specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with the di-n-hexylammonium guest could lead to even more sophisticated and highly selective receptors. The principle of "induced fit," where the receptor can dynamically adapt its conformation to optimize binding with the guest, has been identified as a factor in the selective complexation of di-n-hexylammonium salts and will continue to be a guiding principle in the design of next-generation receptors. rsc.org

In-depth Mechanistic Studies of Dynamic Processes

Understanding the intricate details of the binding process between a host and di-n-hexylammonium chloride is crucial for the rational design of new supramolecular systems. Studies have indicated that the selective complexation is not solely based on the static fit of the guest into the host's cavity but also involves dynamic processes. rsc.org The roles of induced fit and lipophilic interactions have been highlighted as significant contributors to the binding affinity and selectivity. rsc.org

Development of Next-Generation Functional Materials

The selective recognition of this compound by synthetic receptors is a foundational step towards the creation of advanced functional materials. While current research has focused on the fundamental aspects of complexation, the principles learned can be extrapolated to the development of materials with novel properties and applications.

For instance, by immobilizing the selective porphyrin hosts onto solid supports, it may be possible to create materials for the selective extraction or sensing of this compound from complex mixtures. Furthermore, the host-guest complex itself could be a building block for larger self-assembled structures. By designing receptors with multiple binding sites or by incorporating polymerizable groups, it may be feasible to construct supramolecular polymers or gels where the this compound acts as a cross-linking agent. The responsiveness of the host-guest interaction to external stimuli, such as light or temperature, could also be exploited to create "smart" materials that can undergo controlled assembly and disassembly.

Advanced Characterization Techniques for Complex Systems

The characterization of supramolecular systems involving this compound has been successfully achieved using a combination of standard and advanced analytical techniques. 1H NMR and UV-visible titration experiments have proven to be powerful tools for studying the binding affinities and stoichiometry of host-guest complexes. rsc.org

Future research will necessitate the application of a broader range of advanced characterization techniques to probe these complex systems in greater detail. For example, mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to confirm the formation of the host-guest complex and to study its gas-phase behavior. For solid-state characterization, single-crystal X-ray diffraction would provide unambiguous structural information about the complex, revealing the precise binding mode and intermolecular interactions. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be employed to visualize self-assembled structures on surfaces at the molecular level.

Host CompoundGuest CompoundBinding Affinity (K a , M -1 )Technique
Tailed Porphyrin Derivative 1Di-n-hexylammonium saltData not specified in abstract1H NMR Titration
Tailed Porphyrin Derivative 1Di-n-hexylammonium saltData not specified in abstractUV-visible Titration
Tailed Porphyrin Derivative 2Di-n-hexylammonium saltData not specified in abstract1H NMR Titration
Tailed Porphyrin Derivative 2Di-n-hexylammonium saltData not specified in abstractUV-visible Titration

Note: The specific binding affinity values were not available in the provided search result abstracts. The table indicates the types of data that would be generated from the mentioned experimental techniques.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between experimental investigations and computational modeling offers a powerful approach to unraveling the complexities of supramolecular systems involving this compound. While experimental techniques provide valuable macroscopic and microscopic information, computational methods can offer a level of detail that is often inaccessible through experiments alone.

Future research should focus on a tight integration of these two approaches. For example, molecular mechanics and molecular dynamics (MD) simulations can be used to model the dynamic behavior of the host-guest complex in solution, providing insights into the conformational changes and the role of solvent molecules in the binding process. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to accurately calculate the interaction energies and to elucidate the nature of the non-covalent interactions that stabilize the complex. The results from these computational studies can then be used to interpret experimental data more accurately and to make predictions that can guide the design of new experiments and next-generation receptors with improved properties.

Q & A

Basic: What synthesis methods yield high-purity di-n-hexylammonium chloride for research applications?

Methodological Answer:
this compound can be synthesized via the quaternization of di-n-hexylamine with hydrochloric acid. Key steps include:

  • Reacting di-n-hexylamine with HCl in a polar solvent (e.g., ethanol) under controlled temperature (40–60°C) to avoid side reactions.
  • Purification via recrystallization using ethanol/ether mixtures to remove unreacted amines.
  • Confirm purity via elemental analysis (C, H, N) and ion chromatography for chloride content.
    Reference: General ammonium salt synthesis principles .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm alkyl chain integrity and ammonium group formation. For example, 1^1H NMR should show peaks for -CH2_2-NH2+_2^+ (~3.1 ppm) and alkyl chains (0.8–1.5 ppm).
  • FTIR: Detect N-H stretching (~3000–3300 cm1^{-1}) and C-N vibrations (~1380–1450 cm1^{-1}).
  • Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C12_{12}H28_{28}ClN).
    Reference: Structural validation protocols for similar compounds .

Advanced: How can differential scanning calorimetry (DSC) optimize phase transition characterization?

Methodological Answer:

  • Sample Preparation: Encapsulate 5–10 mg of the compound in hermetically sealed pans to prevent moisture absorption.
  • Temperature Cycling: Use heating/cooling rates of 2–5°C/min under inert gas (N2_2) to observe hysteresis.
  • Calibration: Validate with indium (melting point: 156.6°C) and zinc (419.5°C).
  • Data Interpretation: Analyze onset temperatures and enthalpy changes (ΔH\Delta H) to distinguish solid-solid vs. solid-liquid transitions.
    Reference: DSC methodology for SS-PCMs .

Advanced: How to integrate this compound into building materials for thermal energy storage?

Methodological Answer:

  • Encapsulation: Embed the compound in porous matrices (e.g., gypsum, concrete) at 10–20 wt% to prevent leakage.
  • Compatibility Testing: Assess chemical stability via FTIR/XRD post-cycling and mechanical strength via compression tests.
  • Thermal Efficiency: Measure energy storage capacity using heat flux sensors in simulated environmental conditions.
    Reference: PCM integration strategies for construction materials .

Advanced: How to resolve discrepancies in reported thermal decomposition temperatures?

Methodological Answer:

  • Controlled Atmosphere: Perform thermogravimetric analysis (TGA) under N2_2 vs. air to isolate oxidative vs. inherent degradation.
  • Sample History: Document storage conditions (e.g., humidity exposure) that may alter stability.
  • Interlaboratory Validation: Compare results using standardized protocols (e.g., ASTM E2550) across multiple DSC/TGA instruments.
    Reference: Reproducibility frameworks for thermal data .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Work in a fume hood to avoid inhalation of dust.
  • Storage: Keep in airtight containers with desiccants to mitigate hygroscopic degradation.
    Reference: Safety guidelines for hygroscopic ammonium salts .

Advanced: How to assess environmental impacts of this compound in research settings?

Methodological Answer:

  • Ecotoxicology Screening: Conduct Daphnia magna or algal bioassays to evaluate aquatic toxicity.
  • Degradation Studies: Use HPLC-MS to track hydrolysis/byproducts under varying pH and UV exposure.
  • Waste Management: Neutralize with sodium bicarbonate before disposal, adhering to local regulations.
    Reference: Environmental assessment frameworks for ammonium compounds .

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